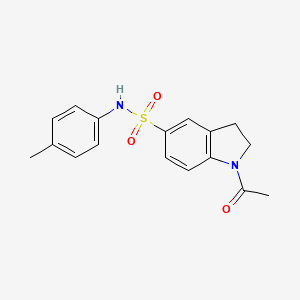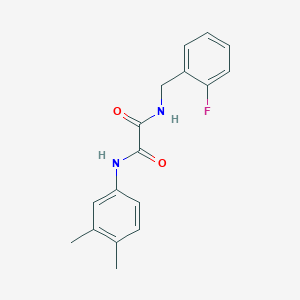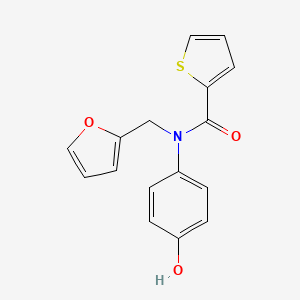
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide, also known as FTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTC belongs to the class of compounds known as thioamides, which have been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to induce cell cycle arrest at the G2/M phase and apoptosis. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide in lab experiments. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide also has a short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more efficient synthesis methods for N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide and its analogs. Furthermore, the mechanism of action of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide needs to be further elucidated in order to optimize its therapeutic efficacy. Finally, the development of drug delivery systems that can improve the solubility and bioavailability of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide in vivo would be a valuable direction for future research.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-13-7-5-12(6-8-13)17(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHJSOGIMLZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
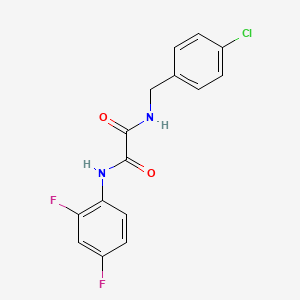
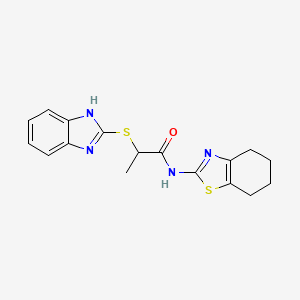
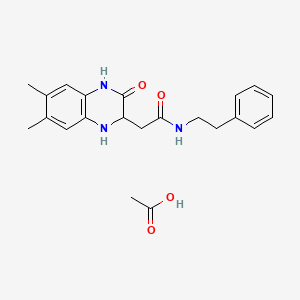
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
